molecular formula C7H15NO B13359520 (2S,3R)-2-Isopropylpyrrolidin-3-ol

(2S,3R)-2-Isopropylpyrrolidin-3-ol

Cat. No.: B13359520
M. Wt: 129.20 g/mol
InChI Key: WNZTWIKITBBRJT-RQJHMYQMSA-N
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Description

(2S,3R)-2-Isopropylpyrrolidin-3-ol is a chiral compound with significant importance in organic chemistry. It is a pyrrolidine derivative, characterized by the presence of an isopropyl group at the second position and a hydroxyl group at the third position. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Isopropylpyrrolidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the asymmetric hydrogenation of pyrrolidinone derivatives. Another method involves the enantioselective reduction of the corresponding ketone using chiral reducing agents.

Industrial Production Methods

Industrial production of this compound often employs large-scale enantioselective synthesis techniques. These methods include the use of chiral auxiliaries or catalysts to achieve high yields and enantiomeric purity. Flow microreactor systems have also been explored for their efficiency and sustainability in producing this compound .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Isopropylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrrolidine derivatives, each with different functional groups replacing the hydroxyl group or modifying the isopropyl group.

Scientific Research Applications

(2S,3R)-2-Isopropylpyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Isopropylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Isopropylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2S,3R)-2-propan-2-ylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-5(2)7-6(9)3-4-8-7/h5-9H,3-4H2,1-2H3/t6-,7+/m1/s1

InChI Key

WNZTWIKITBBRJT-RQJHMYQMSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](CCN1)O

Canonical SMILES

CC(C)C1C(CCN1)O

Origin of Product

United States

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